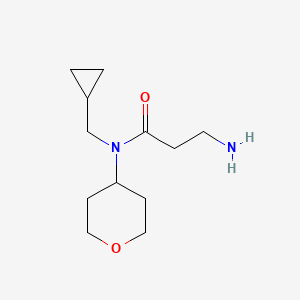
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide
Descripción general
Descripción
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-amino-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as TAK-418, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 214.32 g/mol. The compound features a unique structure that includes a cyclopropylmethyl group and a tetrahydro-pyran moiety, which are critical for its biological interactions.
Research indicates that TAK-418 acts as a specific inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is involved in epigenetic regulation by demethylating lysine residues on histones, thereby influencing gene expression. Inhibition of LSD1 has been shown to normalize aberrant gene expression associated with neurodevelopmental disorders, such as autism spectrum disorder (ASD) .
Case Studies and Research Findings
- Neurodevelopmental Disorders : A study demonstrated that TAK-418 effectively normalized dysregulated gene expression in rodent models exposed to environmental factors linked to ASD. The compound ameliorated social and cognitive deficits observed in these models, suggesting its therapeutic potential for treating neurodevelopmental disorders .
- Anti-inflammatory Properties : Preliminary investigations into the anti-inflammatory effects of TAK-418 indicate that it may reduce inflammation by modulating cytokine production and inflammatory pathways. This property could be beneficial in various inflammatory conditions, although detailed studies are still required.
- Potential for Cancer Therapy : The inhibition of LSD1 by TAK-418 also presents opportunities for cancer therapy, as aberrant epigenetic regulation is a hallmark of many cancers. By restoring normal gene expression patterns in cancer cells, TAK-418 could potentially enhance the efficacy of existing treatments .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| LSD1 Inhibition | Normalizes gene expression in neurodevelopmental disorders; potential therapeutic agent for ASD |
| Anti-inflammatory Effects | Modulates inflammatory pathways; potential applications in treating inflammatory diseases |
| Cancer Therapeutics | Restoration of normal epigenetic regulation; enhances efficacy of cancer treatments |
Propiedades
IUPAC Name |
3-amino-N-(cyclopropylmethyl)-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c13-6-3-12(15)14(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSGLQQJPOZDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















